5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
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Overview
Description
5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is an organic compound with the molecular formula C9H10ClF2N. It is a derivative of indanamine, characterized by the presence of two fluorine atoms at the 5 and 7 positions of the indane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the fluorination of an indanamine precursor. One common method includes the reaction of 5,7-difluoroindanone with ammonia or an amine under reducing conditions to yield the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Products may include 5,7-difluoroindanone or 5,7-difluoroindanoic acid.
Reduction: Products include various amine derivatives.
Substitution: Products depend on the substituent introduced, such as alkyl or aryl groups.
Scientific Research Applications
5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5,7-Difluoro-1-indanone: A related compound with similar structural features but different functional groups.
2,3-Dihydro-1H-inden-1-amine: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Uniqueness: 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
5,7-difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-6-3-5-1-2-8(12)9(5)7(11)4-6;/h3-4,8H,1-2,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGKCSOJPKGCKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C(=CC(=C2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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